methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is notable for its intricate structure, combining various functional groups that contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis begins with the preparation of the core benzo[d]thiazole structure through a cyclization reaction involving appropriate thiourea derivatives and 2-bromoacetophenone.
Substitution and Functionalization:
Formation of the Acrylonitrile Moiety: : The acrylonitrile unit is introduced via a Knoevenagel condensation reaction between a suitable aldehyde and the methyl 2-((Z)-6-methyl-2-amino)benzo[d]thiazole derivative.
Final Esterification: : The last step involves esterification to form the methyl ester, which can be achieved using standard esterification techniques with methanol and acid catalysts.
Industrial Production Methods
Industrial production may involve a streamlined process with optimizations for large-scale synthesis, such as continuous flow chemistry techniques and the use of more efficient catalysts and reagents to minimize waste and enhance yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones when exposed to strong oxidizing agents.
Reduction: : Reduction of the compound may result in the selective hydrogenation of the acrylonitrile group, yielding corresponding amines.
Substitution: : Electrophilic aromatic substitution reactions are possible due to the presence of the thiophene and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenation using N-bromosuccinimide, nitration using nitric acid and sulfuric acid mixture.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines.
Substitution Products: : Halogenated derivatives, nitro derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in transition metal catalysis.
Material Science: : Incorporation into polymers for advanced material properties.
Biology
Enzyme Inhibition: : Potential inhibitors of specific enzymes due to structural features.
Biochemical Probes: : Useful as a fluorescent probe in biochemical assays.
Medicine
Drug Development: : Exploration as a lead compound for drug discovery targeting specific pathways.
Diagnostic Agents: : Application in diagnostic imaging due to its distinctive structural motifs.
Industry
Agriculture: : Possible development of agrochemicals.
Environmental Science: : Utilization in the synthesis of materials for environmental remediation.
Mechanism of Action
The compound's mechanism of action involves interactions with various molecular targets, primarily through its thiophene and benzo[d]thiazole moieties. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes, depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((Z)-6-methyl-2-((phenylamino)imino)benzo[d]thiazol-3(2H)-yl)acetate: : A structurally similar compound with phenylamino instead of thiophen-2-yl group.
Ethyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: : Featuring an ethyl ester instead of a methyl ester.
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Properties
IUPAC Name |
methyl 2-[6-methyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-5-7-14-15(10-12)25-18(20(14)11-17(22)23-2)19-16(21)8-6-13-4-3-9-24-13/h3-10H,11H2,1-2H3/b8-6+,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALDYYIYEIGSDY-HBDKRJASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CS3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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